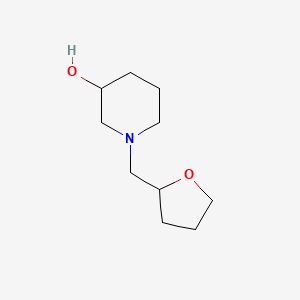

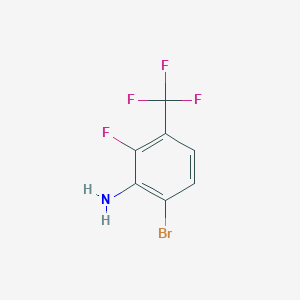

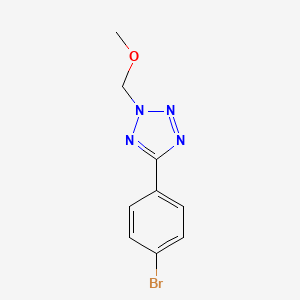

(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine

説明

The compound is a pyrazole derivative with a tetrahydrofuran group attached. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms, while tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and the tetrahydrofuran group would significantly influence its structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The pyrazole ring is known to participate in various chemical reactions, including substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties could include melting point, boiling point, solubility, and reactivity .科学的研究の応用

Chemical Inhibitors of Cytochrome P450 Isoforms

A study highlighted the importance of using selective chemical inhibitors in human liver microsomal incubations to decipher the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. This is crucial for predicting potential drug-drug interactions when multiple drugs are coadministered. The selectivity of these inhibitors, including pyrazole derivatives, plays a critical role in such assessments, contributing to a better understanding of drug metabolism and safety profiles (Khojasteh et al., 2011).

Synthesis and Bioevaluation of Novel Pyrazole Derivatives

Another research area involves the synthesis of pyrazole derivatives using various methods, including microwave conditions. These compounds exhibit a wide range of biological activities, such as antimicrobial, antifungal, and antioxidant properties, highlighting the versatility of pyrazole derivatives in developing new agrochemical and pharmaceutical agents (Sheetal et al., 2018).

High Energy Density Materials (HEDM)

Pyrazine derivatives, closely related to pyrazoles, have been studied for their application in high-nitrogen containing azine energy materials. These compounds show promise in energetic materials research, potentially improving burning rates and reducing sensitivity in explosives, highlighting the utility of such compounds in materials science (Yongjin & Shuhong, 2019).

Organophosphorus Azoles

The review on organophosphorus azoles incorporating various coordinated phosphorus atoms provides insights into the structural chemistry of functionalized organophosphorus compounds. This research underscores the utility of such compounds in synthesizing heterocyclic compounds and dyes, offering valuable information for drug discovery and materials science (Larina, 2023).

Therapeutic Applications of Pyrazolines

Recent advances in pyrazoline derivatives' therapeutic applications demonstrate their significant pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This area of research showcases the potential of pyrazoline derivatives in developing new therapeutic agents with diverse biological properties (Shaaban et al., 2012).

将来の方向性

作用機序

Target of Action

The compound (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine is an amine, which are often involved in protein interactions. Amines can act as ligands for receptors or enzymes in the body .

Mode of Action

As an amine, (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine could potentially interact with its targets through hydrogen bonding or ionic interactions .

Biochemical Pathways

The specific pathways affected by (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine would depend on its specific targets. Amines are involved in a wide range of biochemical pathways .

Pharmacokinetics

The ADME properties of (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine would depend on its specific chemical structure. Generally, amines can be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine would depend on its specific targets and mode of action .

Action Environment

The action, efficacy, and stability of (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

特性

IUPAC Name |

[1-(oxolan-2-ylmethyl)pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-4-8-5-11-12(6-8)7-9-2-1-3-13-9/h5-6,9H,1-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEZFQCDRGDCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1467846.png)

![1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine](/img/structure/B1467851.png)

![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate](/img/structure/B1467856.png)